2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride
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Overview
Description
2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of cyclohexanol, featuring an amino group and two methyl groups at the 4-position, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Amination: The ketone undergoes reductive amination with or an in the presence of a reducing agent such as .
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
- The industrial production of 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming or .
Reduction: Reduction reactions can convert the amino group to an .
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds .
Industry:
- Utilized in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism by which 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes , influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amine receptors or enzyme active sites .
Comparison with Similar Compounds
- 2-Amino-4-methylcyclohexanol
- 2-Amino-4,4-dimethylcyclohexanone
- 2-Amino-4,4-dimethylcyclohexane
Comparison:
- 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, providing distinct reactivity and versatility in chemical synthesis.
- Compared to 2-Amino-4-methylcyclohexanol , the additional methyl group in this compound enhances steric hindrance, affecting its reactivity and interactions.
- 2-Amino-4,4-dimethylcyclohexanone lacks the hydroxyl group, making it less versatile in certain reactions but potentially more reactive in others.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H |
InChI Key |
PIWVZFGTSCLQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)N)O)C.Cl |
Origin of Product |
United States |
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